molecular formula C14H16N2 B162785 N-Methyltacrine CAS No. 136297-33-1

N-Methyltacrine

Cat. No. B162785
M. Wt: 211.29 g/mol
InChI Key: OBXGPCSAPSCKID-BJUDXGSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyltacrine is a synthetic compound that belongs to the family of acetylcholinesterase inhibitors. It was first synthesized in the early 1990s and has since gained attention as a potential therapeutic agent for Alzheimer's disease. However, its application in scientific research goes beyond its potential therapeutic properties.

Mechanism Of Action

N-Methyltacrine inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, which leads to an increase in the concentration of acetylcholine in the synapse. The increased concentration of acetylcholine enhances cholinergic neurotransmission, which may improve cognitive function in Alzheimer's disease patients.

Biochemical And Physiological Effects

N-Methyltacrine has been shown to increase the concentration of acetylcholine in the synapse, which enhances cholinergic neurotransmission. This may improve cognitive function in Alzheimer's disease patients. In addition, N-Methyltacrine has been shown to inhibit the activity of butyrylcholinesterase, another enzyme that breaks down acetylcholine. This may further increase the concentration of acetylcholine in the synapse and enhance cholinergic neurotransmission.

Advantages And Limitations For Lab Experiments

N-Methyltacrine is a useful tool for studying the role of acetylcholine in various physiological processes. It is a potent inhibitor of acetylcholinesterase and has been shown to increase the concentration of acetylcholine in the synapse. However, N-Methyltacrine has limitations in terms of its specificity. It inhibits both acetylcholinesterase and butyrylcholinesterase, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-Methyltacrine. One area of interest is the development of more specific acetylcholinesterase inhibitors. This may help to reduce the side effects associated with non-specific inhibition of cholinesterases. Another area of interest is the investigation of the role of acetylcholine in other physiological processes, such as cardiovascular function and inflammation. Finally, the potential therapeutic properties of N-Methyltacrine in other neurological disorders, such as Parkinson's disease, should be explored.

Synthesis Methods

The synthesis of N-Methyltacrine involves the reaction of 9-aminoacridine with N-methyl-4-piperidone. The reaction yields N-Methyltacrine as a yellow solid with a melting point of 250-251°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

Scientific Research Applications

N-Methyltacrine has been studied extensively for its potential therapeutic properties in Alzheimer's disease. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting acetylcholinesterase, N-Methyltacrine increases the availability of acetylcholine, which may improve cognitive function in Alzheimer's disease patients.
In addition to its potential therapeutic properties, N-Methyltacrine has been used in scientific research to study the role of acetylcholine in various physiological processes. For example, it has been used to study the effects of acetylcholine on muscle contraction and to investigate the role of acetylcholine in the regulation of blood pressure.

properties

CAS RN

136297-33-1

Product Name

N-Methyltacrine

Molecular Formula

C14H16N2

Molecular Weight

211.29 g/mol

IUPAC Name

N-(111C)methyl-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C14H16N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16)/i1-1

InChI Key

OBXGPCSAPSCKID-BJUDXGSMSA-N

Isomeric SMILES

[11CH3]NC1=C2CCCCC2=NC3=CC=CC=C31

SMILES

CNC1=C2CCCCC2=NC3=CC=CC=C31

Canonical SMILES

CNC1=C2CCCCC2=NC3=CC=CC=C31

synonyms

1,2,3,4-tetrahydro-9-methylaminoacridine
methyl-tacrine
MTHA-N
N-methyl-THA
N-methyltacrine

Origin of Product

United States

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